molecular formula C23H21FN4O3S B10831883 GLUT4 activator 1

GLUT4 activator 1

Cat. No.: B10831883
M. Wt: 452.5 g/mol
InChI Key: GWLCNGUGZNFYHI-UHFFFAOYSA-N
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Description

GLUT4 activator 1 is a potent activator of glucose transporter type 4 (GLUT4) translocation. GLUT4 is a member of the glucose transporter family and is primarily responsible for insulin-mediated glucose uptake in muscle and adipose tissues. The activation of GLUT4 is crucial for maintaining glucose homeostasis and has significant implications for the treatment of metabolic disorders such as type II diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions: GLUT4 activator 1, also known as Compound 26b, is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis involves the formation of a core structure followed by functional group modifications to achieve the desired activity. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography for purification and characterization of the final product. The compound is produced under strict quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions: GLUT4 activator 1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Involves the addition of hydrogen or the removal of oxygen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

GLUT4 activator 1 has a wide range of scientific research applications, including:

Mechanism of Action

GLUT4 activator 1 exerts its effects by promoting the translocation of GLUT4 from intracellular compartments to the plasma membrane. This process is mediated by specific signaling pathways involving insulin receptor activation and downstream effectors such as AMP-activated protein kinase (AMPK) and Rab GTPases. The activation of these pathways leads to an increase in glucose uptake by muscle and adipose tissues, thereby improving glucose homeostasis .

Comparison with Similar Compounds

GLUT4 activator 1 is unique in its ability to specifically activate GLUT4 translocation with high potency. Similar compounds include:

    GLUT1 activators: Target glucose transporter type 1, which is ubiquitously expressed in various tissues.

    GLUT2 activators: Target glucose transporter type 2, primarily found in the liver and pancreas.

    GLUT3 activators: Target glucose transporter type 3, mainly expressed in the brain.

Compared to these compounds, this compound is distinct in its tissue-specific action and its potential therapeutic applications for metabolic disorders .

Properties

Molecular Formula

C23H21FN4O3S

Molecular Weight

452.5 g/mol

IUPAC Name

2-[3-fluoro-4-[[7-[2-(2-methoxyethoxy)phenyl]thieno[2,3-d]pyridazin-4-yl]amino]phenyl]acetamide

InChI

InChI=1S/C23H21FN4O3S/c1-30-9-10-31-19-5-3-2-4-15(19)21-22-16(8-11-32-22)23(28-27-21)26-18-7-6-14(12-17(18)24)13-20(25)29/h2-8,11-12H,9-10,13H2,1H3,(H2,25,29)(H,26,28)

InChI Key

GWLCNGUGZNFYHI-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC=C1C2=NN=C(C3=C2SC=C3)NC4=C(C=C(C=C4)CC(=O)N)F

Origin of Product

United States

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